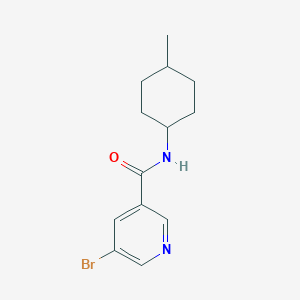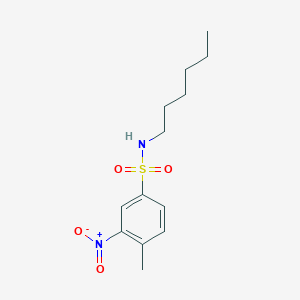![molecular formula C18H16Cl2N2O2 B4972704 methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride (MCQ) is a chemical compound that has been extensively researched for its potential use in the field of medicine. It is a quinoline derivative that has been shown to have a variety of biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mécanisme D'action
The exact mechanism of action of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood. However, it is believed that methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects in the body. For example, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have anti-oxidant activity, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in lab experiments. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a variety of biological effects, making it a versatile tool for studying various biological processes. However, one limitation of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride. One area of interest is the development of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride and to identify its molecular targets in the body. Finally, there is a need for more studies on the safety and toxicity of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, particularly in vivo.
Méthodes De Synthèse
The synthesis of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride involves the reaction of 6-chloro-2-methyl-4-quinolineamine with methyl 3-aminobenzoate in the presence of a catalyst and a solvent. The resulting product is then hydrolyzed and purified to obtain the final compound, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride hydrochloride. The synthesis of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been described in several research papers and is considered to be a relatively straightforward process.
Applications De Recherche Scientifique
Methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
methyl 3-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2.ClH/c1-11-8-17(15-10-13(19)6-7-16(15)20-11)21-14-5-3-4-12(9-14)18(22)23-2;/h3-10H,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCHWMHVNSNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4972636.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)
![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)

![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
